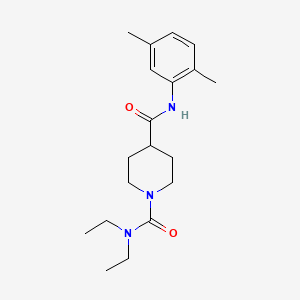
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMMDA-2, is a chemical compound that has been the subject of scientific research for many years. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications.
作用機序
The exact mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
実験室実験の利点と制限
One of the main advantages of 5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole for lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular processes. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new biological activities and therapeutic applications. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential use as a therapeutic agent. Finally, the development of new formulations or delivery methods for this compound could help to overcome its limitations and expand its potential applications.
合成法
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the condensation of 2,4-dimethoxybenzohydrazide with 3-methoxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is purified by recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-12-6-4-5-11(9-12)16-18-17(23-19-16)14-8-7-13(21-2)10-15(14)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBDSDUUKVRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)
![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)

![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B5326859.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)
![methyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B5326874.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)